N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide
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Description
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and preventing the production of prostaglandins, the compound can effectively reduce inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to have various effects on cells, including anti-inflammatory and anti-tubercular activities .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSFBOPWADMWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.